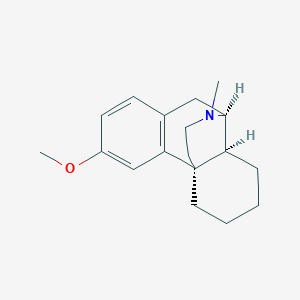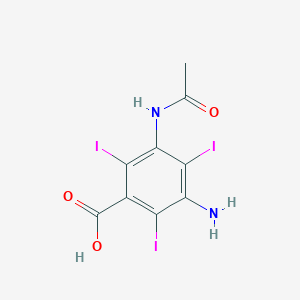![molecular formula C8H10Cl2 B048546 3,4-Dichlorobicyclo[3.2.1]oct-2-ene CAS No. 57615-42-6](/img/structure/B48546.png)
3,4-Dichlorobicyclo[3.2.1]oct-2-ene
Overview
Description
3,4-Dichlorobicyclo[3.2.1]oct-2-ene is a chemical compound with the molecular formula C8H10Cl2. It is a bicyclic compound, meaning it contains two fused rings, and is characterized by the presence of two chlorine atoms attached to the bicyclo[3.2.1]oct-2-ene structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorobicyclo[3.2.1]oct-2-ene typically involves the chlorination of bicyclo[3.2.1]oct-2-ene. This can be achieved through various chlorinating agents under controlled conditions to ensure the selective addition of chlorine atoms at the 3 and 4 positions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would involve similar chlorination processes, optimized for yield and purity, and conducted in specialized reactors to handle the reagents and conditions required .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorobicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction can remove the chlorine atoms or reduce other parts of the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes .
Scientific Research Applications
3,4-Dichlorobicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand the effects of chlorinated bicyclic compounds on biological systems.
Medicine: Research may explore its potential as a precursor for pharmaceuticals or as a model compound in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichlorobicyclo[321]oct-2-ene depends on its specific applicationThe pathways involved may include binding to enzymes or receptors, altering their activity, or participating in chemical reactions that modify biological or chemical processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromobicyclo[3.2.1]oct-2-ene: Similar structure but with bromine atoms instead of chlorine.
3,4-Difluorobicyclo[3.2.1]oct-2-ene: Similar structure but with fluorine atoms instead of chlorine.
3,4-Diiodobicyclo[3.2.1]oct-2-ene: Similar structure but with iodine atoms instead of chlorine.
Uniqueness
3,4-Dichlorobicyclo[3.2.1]oct-2-ene is unique due to the presence of chlorine atoms, which impart specific chemical properties such as reactivity and stability. The chlorine atoms can participate in various chemical reactions, making the compound versatile for different applications .
Properties
IUPAC Name |
3,4-dichlorobicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQXREWCMYDFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C=C(C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302063 | |
| Record name | 3,4-Dichlorobicyclo[3.2.1]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57615-42-6 | |
| Record name | NSC148271 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichlorobicyclo[3.2.1]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-Dichlorobicyclo[3.2.1]oct-2-ene react differently with Lithium Aluminum Hydride (LAH) and Tributyltin hydride (TBTH)?
A1: Both LAH and TBTH can reduce this compound derivatives, but they exhibit different regioselectivity. LAH primarily leads to the formation of allylic rearrangement products, where the double bond shifts during the reduction process []. In contrast, TBTH favors the formation of unrearranged products, where the double bond position remains unchanged [].
Q2: Can this compound be used to synthesize other bicyclic compounds?
A2: Yes, this compound serves as a valuable intermediate in organic synthesis. For instance, it can be transformed into Bicyclo[3.2.1]octan-3-one through a series of reactions []. First, the chlorine atoms are removed through a reduction reaction. Subsequently, the resulting bicyclo[3.2.1]oct-2-ene undergoes hydrolysis to yield the final product, Bicyclo[3.2.1]octan-3-one []. This synthetic route highlights the versatility of this compound as a starting material for accessing a range of bicyclic structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol](/img/structure/B48481.png)





![Dibenzo[e,l]pyrene](/img/structure/B48497.png)


